Dicyclohexylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

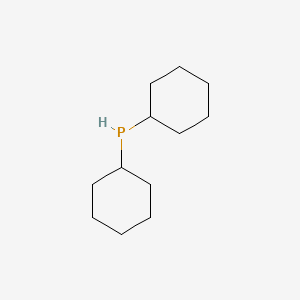

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDULBKVLSJEMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)PC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061190 | |

| Record name | Phosphine, dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-84-5 | |

| Record name | Dicyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicyclohexylphosphine synthesis protocols

An In-depth Technical Guide to the Synthesis of Dicyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This compound (Cy₂PH) is a valuable secondary phosphine (B1218219) ligand widely employed in catalysis and organic synthesis. Its electron-rich nature and steric bulk are crucial for promoting a variety of chemical transformations, including cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale and large-scale production.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two well-established pathways:

-

The Grignard Route : This approach involves the reaction of a cyclohexyl Grignard reagent with phosphorus trichloride (B1173362) (PCl₃) to form chlorothis compound (B95532) (Cy₂PCl), which is subsequently reduced to the target compound. This method is often recommended for preparing cyclohexyl-substituted phosphines.[1][2]

-

The Phosphine Oxide Route : This strategy entails the synthesis of this compound oxide, followed by its reduction to this compound. This route offers an alternative that can be advantageous under certain conditions, particularly for achieving high purity and a solvent-free product.[1]

The Grignard Route: From Phosphorus Trichloride

This is a direct and widely utilized method for the synthesis of this compound. The key intermediate, chlorothis compound, is first prepared and then reduced.

Part 1: Synthesis of Chlorothis compound (Cy₂PCl)

The reaction of cyclohexylmagnesium chloride or bromide with PCl₃ must be carefully controlled to prevent the formation of the over-alkylation product, tricyclohexylphosphine (B42057) (PCy₃).[2] Precise titration of the Grignard reagent is essential.[1]

Experimental Protocol: Synthesis of Cy₂PCl from PCl₃ [1]

-

Reaction Setup : To a cooled (-78 °C) solution of phosphorus trichloride (3.9 mL, 44.6 mmol) in diethyl ether (200 mL), add a solution of cyclohexylmagnesium chloride (2.6 M in Et₂O, 33.5 mL, 87 mmol, 1.95 equiv) dropwise via cannula.

-

Reaction : Stir the mixture for 1 hour at -78 °C, then allow it to slowly warm to room temperature and stir overnight (16 hours).

-

Work-up : Add 1,4-dioxane (B91453) (20 mL) to the reaction mixture and stir the resulting white suspension for 1 hour.

-

Purification : Filter the mixture through Celite on a glass frit under an inert atmosphere. Remove the solvents in vacuo (50 mbar) at 40 °C to yield Cy₂PCl as a colorless oil.

Part 2: Reduction of Chlorothis compound (Cy₂PCl)

The reduction of the phosphine chloride intermediate to this compound can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice.[1][2]

Experimental Protocol: Reduction of Cy₂PCl to Cy₂PH [2]

-

Reaction Setup : Add a solution of LiAlH₄ (3.05 g, 80.4 mmol) in diethyl ether (100 mL) dropwise to a cooled (0 °C) solution of Cy₂PCl (17.6 g, 75.7 mmol) in diethyl ether (200 mL).

-

Reaction : Gradually warm the reaction mixture to room temperature and stir overnight (16 hours).

-

Quenching : Slowly add solid Na₂SO₄·10H₂O (4.82 g) under a nitrogen flush to quench any unreacted LiAlH₄. Stir the mixture for an additional hour.

-

Purification : Remove the solvents in vacuo (10 mbar) at 50 °C to obtain a thick grey solid. The product can be further purified by distillation.

Quantitative Data for the Grignard Route

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | PCl₃ | Cyclohexylmagnesium chloride, 1,4-Dioxane | Diethyl ether | -78 to RT | 17 | 75 | [1] |

| 2 | Cy₂PCl | LiAlH₄, Na₂SO₄·10H₂O | Diethyl ether | 0 to RT | 17 | Not specified | [2] |

Experimental Workflow: Grignard Route

Caption: Workflow for the synthesis of this compound via the Grignard route.

The Phosphine Oxide Route

This alternative pathway involves the synthesis of this compound oxide, which is then reduced to the final product. This method can be advantageous for producing a high-purity, solvent-free product.[1]

Part 1: Synthesis of this compound Oxide

This intermediate is typically prepared by reacting a cyclohexyl Grignard reagent with diethyl phosphite (B83602).[3]

Experimental Protocol: Synthesis of this compound Oxide [3]

-

Grignard Formation : Prepare cyclohexylmagnesium chloride from magnesium turnings (13.2 g, 550 mmol) and chlorocyclohexane (B146310) (59.3 g, 500 mmol) in diethyl ether.

-

Reaction Setup : Dilute the Grignard reagent with dry THF (500 mL) and cool to 0 °C in an ice bath.

-

Reaction : Add a solution of diethyl phosphite (21.0 g, 152 mmol) in dry THF (20 mL) dropwise to the Grignard reagent over approximately 10 minutes.

-

Reaction : Stir the mixture at 0 °C for 30 minutes and then at 25 °C for 16 hours.

-

Work-up : Cool the mixture to 0 °C and quench with 0.1 N HCl (380 mL). Separate the organic layer and filter the insoluble salt through Celite, washing with ethyl acetate.

-

Purification : Combine the organic layers, dry over MgSO₄, and concentrate. Purify the residue by Kugelrohr distillation to yield this compound oxide as a white solid.

Part 2: Reduction of this compound Oxide

The reduction of the phosphine oxide can be performed using various reagents, with pinacol (B44631) borane (B79455) (HBpin) being a clean option that avoids difficult filtrations of metal salts.[1]

Experimental Protocol: Reduction of this compound Oxide with HBpin [1]

-

Reaction Setup : The reaction is carried out neat (without solvent).

-

Reaction : Use pinacol borane (HBpin) as the reductant for the phosphine oxide. The reaction cleanly furnishes the phosphine.

-

Purification : To quench any co-distilling HBpin, a non-volatile alcohol such as (±)-menthol can be added to the distillate. The resulting non-volatile boron-containing product allows for the purification of the phosphine product by bulb-to-bulb distillation.

Quantitative Data for the Phosphine Oxide Route

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Diethyl phosphite | Cyclohexylmagnesium chloride, HCl | Diethyl ether, THF | 0 to 25 | 16.5 | 85 | [3] |

| 2 | This compound oxide | Pinacol borane (HBpin) | Neat | Not specified | Not specified | Not specified | [1] |

Experimental Workflow: Phosphine Oxide Route

References

An In-Depth Technical Guide to Dicyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of dicyclohexylphosphine, with a focus on its molecular characteristics. This document is intended to serve as a foundational resource for professionals in research and drug development who utilize phosphine (B1218219) ligands in synthetic chemistry.

Core Molecular Data

This compound is a secondary phosphine with the chemical formula C12H23P.[1] It is a key intermediate and ligand in organic synthesis, particularly in cross-coupling reactions. The fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C12H23P | [1][2] |

| Linear Formula | (C₆H₁₁)₂PH | [3] |

| Molecular Weight | 198.28 g/mol | [1] |

| Exact Mass | 198.153737731 Da | [1] |

| CAS Number | 829-84-5 | [1][2][3] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound and its derivatives are frequently employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery and development for the formation of carbon-carbon bonds. Below is a representative experimental workflow for a Suzuki-Miyaura coupling reaction, a common application for phosphine ligands.

While a specific, detailed experimental protocol for this compound itself is not provided in the search results, a generalized workflow for a Suzuki-Miyaura reaction, where a phosphine ligand like this compound is critical, can be illustrated. The phosphine ligand, in conjunction with a palladium precursor, forms the active catalyst responsible for facilitating the coupling of an organoboron compound with an organohalide.

The logical workflow for setting up such a reaction is depicted in the following diagram.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Spectroscopic Data of Dicyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dicyclohexylphosphine (Cy₂PH), a widely used organophosphine ligand in catalysis and organic synthesis. This document is intended to be a core resource, presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant to these analytical techniques.

Core Spectroscopic Data

This compound is a pyrophoric liquid, and its handling requires inert atmosphere techniques. Spectroscopic analysis is crucial for its characterization and for monitoring its reactions. While a complete, publicly available dataset of all spectroscopic data for this compound is not readily found in a single source, this guide compiles available information and provides data from closely related compounds for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Due to its air-sensitivity, proper sample preparation is critical for obtaining high-quality spectra.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aliphatic region due to the protons of the two cyclohexyl rings. The proton attached directly to the phosphorus atom will exhibit a characteristic doublet due to coupling with the ³¹P nucleus.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals corresponding to the carbons of the cyclohexyl rings. These signals will also show coupling to the ³¹P nucleus. Data for the closely related tricyclohexylphosphine (B42057) can provide an estimation of the expected chemical shifts.

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive technique for characterizing organophosphorus compounds.[1][2] this compound will exhibit a single resonance in the ³¹P{¹H} NMR spectrum. The chemical shift is indicative of the electronic environment of the phosphorus atom. For comparison, the ³¹P NMR chemical shift of the closely related dicyclohexylphenylphosphine (B1293621) has been reported.[3]

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Solvent | Notes |

| ¹H | Data not available | - | - | Expected to show complex multiplets for cyclohexyl protons and a doublet for the P-H proton. |

| ¹³C | Data not available | - | - | Expected signals for the cyclohexyl carbons will show P-C coupling. |

| ³¹P | Data not available | - | C₆D₆ / CDCl₃ | The chemical shift is expected to be in the typical range for secondary phosphines. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in this compound. The most characteristic absorption would be the P-H stretching vibration. A reference to the FT-IR spectrum of this compound is found in the "Aldrich FT-IR Collection Edition II".[4][5]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| P-H Stretch | ~2280 - 2440 | Medium |

| C-H Stretch (cyclohexyl) | ~2850 - 2930 | Strong |

| CH₂ Bend (cyclohexyl) | ~1450 | Medium |

Note: The exact peak positions can vary slightly depending on the sample preparation method (neat liquid, solution) and the instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common method for analyzing such compounds. The mass spectrum will show a molecular ion peak (M⁺) and various fragment ions resulting from the loss of cyclohexyl and smaller alkyl fragments. PubChem indicates the availability of GC-MS data for this compound, though the spectrum is not directly displayed.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 198

-

Loss of a cyclohexyl radical ([M - C₆H₁₁]⁺): m/z = 115

-

Loss of a hydrogen atom ([M - H]⁺): m/z = 197

-

Cyclohexyl cation ([C₆H₁₁]⁺): m/z = 83

Experimental Protocols

Accurate and reproducible spectroscopic data are highly dependent on the experimental methodology. The following sections provide detailed protocols for the acquisition of NMR, IR, and MS data for air-sensitive liquid phosphines like this compound.

NMR Sample Preparation (Air-Sensitive Protocol)

Given the pyrophoric nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1]

-

Solvent Degassing: Use a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been thoroughly degassed by several freeze-pump-thaw cycles.

-

Sample Transfer: In a glovebox or under a positive pressure of inert gas, transfer the desired amount of this compound into a clean, dry vial.

-

Dissolution: Add the degassed deuterated solvent to the vial to dissolve the sample.

-

NMR Tube Filling: Using a cannula or a gas-tight syringe, transfer the solution into a clean, dry NMR tube.

-

Sealing: The NMR tube should be sealed with a tight-fitting cap and wrapped with Parafilm for short-term storage and analysis. For long-term or high-temperature experiments, flame-sealing the NMR tube is recommended.

FT-IR Sample Preparation (Neat Liquid)

For liquid samples like this compound, a thin film between two IR-transparent salt plates (e.g., KBr or NaCl) is a common sample preparation method.

-

Plate Preparation: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid contamination.

-

Sample Application: In an inert atmosphere, apply a small drop of this compound to the center of one salt plate.

-

Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film.

-

Mounting: Place the sandwiched plates in the FT-IR sample holder.

-

Data Acquisition: Acquire the spectrum. The thickness of the film can be adjusted by gently pressing the plates together to optimize the peak intensities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) under an inert atmosphere.

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of organophosphorus compounds.

-

Injection: Use a split/splitless injector. A splitless injection is often preferred for trace analysis.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

MS Parameters: Use electron ionization (EI) at 70 eV. The mass spectrometer should be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

Visualizations

To aid in the understanding of the analytical workflow, the following diagram illustrates the general process of spectroscopic analysis for a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Understanding the Pyrophoric Nature of Dicyclohexylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylphosphine ((C₆H₁₁)₂PH), a valuable organophosphorus compound utilized as a ligand in catalysis and organic synthesis, presents a significant safety challenge due to its pyrophoric nature.[1][2] This technical guide provides an in-depth analysis of the pyrophoric characteristics of this compound, offering detailed handling protocols and safety information critical for professionals in research and drug development.

Core Concepts: Understanding Pyrophoricity

Pyrophoric substances are liquids or solids that can ignite spontaneously in air at or below 54.5°C (130°F).[3] This hazardous property arises from the substance's high reactivity with oxygen and moisture in the atmosphere. This compound is classified as a Pyrophoric Liquid, Category 1, indicating that it catches fire spontaneously if exposed to air.[2] The presence of a P-H bond and the electron-donating cyclohexyl rings contribute to its high reactivity.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and pyrophoric nature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃P | [2] |

| Molecular Weight | 198.28 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 129 °C @ 8 mmHg | [1] |

| GHS Hazard Classification | Pyrophoric liquids, Category 1 (H250) | [2] |

Experimental Protocols for Handling Pyrophoric Materials

Due to the inherent dangers, the handling of this compound requires strict adherence to established safety protocols. The following is a generalized experimental protocol for the safe handling of pyrophoric liquids, based on standard laboratory practices.

I. Preparation and Inert Atmosphere

-

Risk Assessment : Conduct a thorough risk assessment before any experiment.

-

Fume Hood : All manipulations must be performed in a certified chemical fume hood with the sash positioned as low as possible.[4]

-

Inert Atmosphere : A glovebox or Schlenk line apparatus is essential to handle this compound under an inert atmosphere (e.g., argon or nitrogen).[4][5]

-

Glassware : All glassware must be oven-dried and cooled under a stream of inert gas to remove any moisture.

-

Personal Protective Equipment (PPE) :

-

Flame-resistant lab coat.

-

Chemical splash goggles and a face shield.

-

Chemical-resistant gloves (e.g., nitrile or neoprene).[4]

-

Fire-retardant gloves may be worn over chemical-resistant gloves.

-

II. Transfer of this compound

The transfer of this compound should be carried out using either a syringe or a cannula (double-tipped needle) technique under a positive pressure of inert gas.

A. Syringe Transfer (for small volumes)

-

Purge a clean, dry syringe with inert gas.

-

Puncture the septum of the this compound container with the inert gas line needle to maintain positive pressure.

-

Carefully draw the desired volume of the liquid into the syringe.

-

Remove the syringe and immediately insert the needle into the septum of the reaction vessel.

-

Slowly dispense the liquid into the reaction vessel.

B. Cannula Transfer (for larger volumes)

-

Insert one end of the cannula into the this compound container and the other end into the reaction vessel, both under a positive pressure of inert gas.

-

The pressure difference will facilitate the transfer of the liquid.

III. Quenching and Disposal

-

Quenching : Unused or residual this compound must be quenched carefully. This is typically done by slowly adding a less reactive solvent (e.g., isopropanol) to the phosphine (B1218219) solution under an inert atmosphere and with cooling.

-

Disposal : The quenched solution and any contaminated materials must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Visualizing Safe Handling and Reactivity

To further clarify the critical procedures and the chemical nature of this compound's pyrophoricity, the following diagrams are provided.

References

An In-depth Technical Guide to the Safe Handling and Storage of Dicyclohexylphosphine

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety protocols and data for the handling and storage of dicyclohexylphosphine (C₁₂H₂₃P). Due to its hazardous properties, strict adherence to these guidelines is critical to ensure personnel safety and prevent accidents in the laboratory or production environment.

Hazard Identification and Classification

This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] It is also acutely toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

GHS Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃P | [1] |

| Molecular Weight | 198.29 g/mol | [2] |

| Physical State | Liquid | [1] |

| Appearance | Clear to amber liquid with a pungent odor | [2] |

| Boiling Point | 129 °C @ 8 mmHg | [2][4] |

| Melting Point | 2 °C | [2] |

| Specific Gravity | 0.98 | [1][2] |

| Vapor Pressure | < 0.1 mm Hg @ 25°C | [1][2] |

| Solubility | Insoluble in water; reacts slowly with water | [1][2] |

Table 2: Toxicological and Safety Data

| Parameter | Value | Source |

| Acute Toxicity (Oral) | LD50 (rat): 215 mg/kg | [1][2] |

| Pyrophoricity | Catches fire spontaneously if exposed to air | [1][2] |

| Storage Class Code | 4.2 (Pyrophoric and self-heating hazardous materials) | [4] |

Protocols for Safe Handling

Due to its pyrophoric and corrosive nature, this compound must only be handled by trained personnel using specialized air-free techniques.

3.1. Engineering Controls

-

Inert Atmosphere: All transfers and manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[1][2] Do not allow any contact with air.[1][5]

-

Ventilation: A well-ventilated area is required.[1][5] Local exhaust ventilation is mandatory to control any potential exposure.[2]

-

Safety Equipment: Emergency eyewash fountains and safety showers must be immediately accessible in the vicinity of any potential exposure.[1][2]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is mandatory:

-

Eye/Face Protection: Wear a full face shield with chemical worker's goggles.[1][2] Contact lenses should not be worn.[1]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified organic vapor (black cartridge) respirator.[1][2]

3.3. Handling Workflow Diagram

The following diagram outlines the standard workflow for safely handling this compound.

Caption: Logical workflow for the safe handling of this compound.

Protocols for Safe Storage

Proper storage is crucial to prevent fire and degradation of the material.

-

Atmosphere: Store in sealed containers under a dry, inert atmosphere.[1][2]

-

Location: Store in a cool, dry, and well-ventilated place.[1][5] The storage area should be locked up.[1]

-

Heat and Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[1][5]

-

Incompatibilities: Segregate from all incompatible materials.

Chemical Incompatibility

This compound is highly reactive and must not come into contact with the substances listed below. It reacts violently with dimethylsulfoxide.[1][2]

Incompatible Materials:

Incompatibility Diagram

Caption: Major chemical incompatibilities of this compound.

Emergency and First-Aid Procedures

6.1. Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder followed by sand or dolomite.[1][2]

-

Unsuitable Media: DO NOT use water or straight streams.[1][2]

6.2. Accidental Release Measures

-

Immediately remove all sources of ignition.[5]

-

Cover the spill with dry chemical extinguishing powder, lime, sand, or soda ash.[1]

-

Allow time for the material to decompose or for a fire to burn out, then carefully sweep the material into a suitable container for disposal.[1][2]

6.3. First Aid

-

Skin Contact: Immediately wash with plenty of soap and water. Get immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Get immediate medical attention.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

-

Inhalation: Remove the victim to fresh air. Seek medical advice if you feel unwell.[1]

References

Air-Free Handling of Dicyclohexylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylphosphine (PCy₂) is a widely utilized organophosphine ligand in catalysis and organic synthesis, valued for its steric bulk and electron-donating properties. However, its pyrophoric nature, igniting spontaneously upon contact with air, necessitates rigorous air-free handling techniques to ensure safety and experimental integrity. This guide provides an in-depth overview of the essential procedures for the safe manipulation of this compound, catering to both novice and experienced researchers in the field.

Properties and Hazards of this compound

Understanding the inherent risks associated with this compound is paramount before any handling procedures are initiated. It is a clear, colorless to yellow liquid that is highly reactive with atmospheric oxygen and moisture.

Table 1: Physicochemical Properties and Hazards of this compound

| Property | Value | Citation |

| Appearance | Colorless to yellow liquid | |

| Molecular Formula | C₁₂H₂₃P | |

| Molecular Weight | 198.3 g/mol | |

| Boiling Point | 125-128 °C (10 mmHg) | |

| Density | 0.903 g/mL at 25 °C | |

| Flash Point | -17 °C | |

| Autoignition Temperature | Pyrophoric - may ignite spontaneously on contact with air | [1] |

| Hazards | Pyrophoric, Reacts violently with water, Causes severe skin burns and eye damage, Toxic if swallowed | [1][2] |

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a stringent PPE protocol must be followed at all times.

Table 2: Recommended Personal Protective Equipment

| Equipment | Specification | Citation |

| Eye Protection | Full face shield with chemical workers' goggles. | [1][2] |

| Hand Protection | Rubber, neoprene, or nitrile gloves. | [1][2] |

| Body Protection | Flame-retardant lab coat. | |

| Respiratory Protection | NIOSH-approved organic vapor respirator if exposure exceeds TLV. | [1] |

| Additional | An eyewash station and emergency shower must be readily available. | [1] |

Air-Free Handling Techniques

The two primary methods for handling air-sensitive reagents like this compound are the use of a Schlenk line or a glovebox.[3][4][5] The choice between these techniques often depends on the scale of the reaction, the complexity of the manipulations, and the available laboratory infrastructure.

Schlenk Line Techniques

A Schlenk line is a dual-manifold apparatus that allows for the manipulation of substances under an inert atmosphere (typically nitrogen or argon).[6]

This protocol outlines the transfer of this compound from a Sure/Seal™ bottle to a reaction flask using a double-tipped needle (cannula).

-

Preparation:

-

Ensure the Schlenk line is properly set up with a positive pressure of inert gas, vented through an oil bubbler.[6][7]

-

Dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas.

-

The reaction flask should be equipped with a magnetic stir bar and sealed with a rubber septum.

-

Purge the reaction flask by evacuating the air and refilling with inert gas. This cycle should be repeated at least three times.[6][8]

-

-

Transfer:

-

Pierce the septum of the this compound Sure/Seal™ bottle with a needle connected to the inert gas line to create a positive pressure.

-

Carefully insert one end of the cannula through the septum of the this compound bottle, ensuring the tip is below the liquid level.

-

Insert the other end of the cannula through the septum of the reaction flask.

-

To initiate the transfer, reduce the inert gas pressure in the receiving flask by inserting a vent needle connected to the bubbler. The pressure difference will drive the liquid through the cannula.[9]

-

Once the desired amount is transferred, remove the cannula from the reaction flask first, then from the source bottle.

-

Diagram 1: Schlenk Line Setup and Cannula Transfer Workflow.

Glovebox Techniques

A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for more complex manipulations than a Schlenk line.[3][4]

-

Preparation:

-

Ensure the glovebox oxygen and moisture levels are within the acceptable range (typically <1 ppm).[10]

-

All glassware and equipment must be brought into the glovebox through an antechamber that is purged multiple times.[10][11] For solid items, a common procedure is to evacuate the antechamber and refill with inert gas three times.[11]

-

The sealed container of this compound should also be brought in through the antechamber.

-

-

Handling:

-

Once inside the glovebox, the this compound container can be opened.

-

Use a micropipette or a syringe to accurately measure and transfer the desired volume of the liquid to the reaction vessel.

-

All subsequent manipulations, such as the addition of other reagents or solvents, can be performed within the controlled atmosphere of the glovebox.

-

After use, securely seal the this compound container.

-

All waste materials should be properly contained before being removed from the glovebox.

-

Diagram 2: Glovebox Handling Workflow.

Table 3: Comparison of Schlenk Line and Glovebox Techniques

| Feature | Schlenk Line | Glovebox |

| Cost | Relatively low initial cost. | High initial investment and maintenance costs. |

| Complexity of Manipulations | Best for simpler operations like liquid transfers and reactions in a single flask. | Allows for complex manipulations, including weighing solids and setting up intricate apparatus. |

| Atmosphere Purity | Good, but susceptible to minor leaks at joints. | Excellent, with continuous purification of the atmosphere. |

| Throughput | Multiple reactions can be run simultaneously on a multi-port manifold. | Limited by the physical space inside the box. |

| Ease of Use | Requires more practice and skill to master techniques like cannula transfer. | More intuitive for direct manipulation of materials. |

Storage and Disposal

Proper storage and disposal of this compound are critical for safety.

Storage

-

Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[2][12]

-

Store away from incompatible materials such as oxidizers, acids, and water.[1][2]

Disposal

-

Spills should be covered with dry chemical extinguishing powder, lime, sand, or soda ash. Do not use water. [1]

-

Small residual amounts can be quenched by slow addition to a stirred, cooled solution of a proton source like isopropanol (B130326) in an inert solvent such as toluene, under an inert atmosphere. The resulting mixture should then be treated as hazardous waste.

-

All disposal must be in accordance with local, state, and federal regulations.[2][12]

Diagram 3: Decision Flowchart for Handling Technique.

By adhering to these stringent air-free handling protocols, researchers can safely and effectively utilize this compound in their synthetic endeavors, minimizing risks and ensuring the integrity of their experimental outcomes.

References

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. Air-free technique - Wikipedia [en.wikipedia.org]

- 4. ossila.com [ossila.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Schlenk line - Wikipedia [en.wikipedia.org]

- 7. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. chemicalbook.com [chemicalbook.com]

Synthesis of Dicyclohexylphosphine derivatives

An In-depth Technical Guide to the Synthesis of Dicyclohexylphosphine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound derivatives are a critical class of organophosphorus compounds, widely employed as ligands in transition metal catalysis. Their unique steric and electronic properties, characterized by bulky, electron-donating cyclohexyl groups, make them highly effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound and its key derivatives, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Pathways

The synthesis of this compound derivatives primarily originates from two key starting materials: phosphorus trichloride (B1173362) (PCl₃) and this compound oxide. These pathways offer access to crucial intermediates like chlorothis compound (B95532), which can be further functionalized.

A general overview of the synthetic relationships is presented below.

Caption: Core synthetic routes to this compound derivatives.

Synthesis from Phosphorus Trichloride (PCl₃)

The most direct route to the key intermediate, chlorothis compound (Cy₂PCl), involves the alkylation of phosphorus trichloride using a Grignard reagent. This method is a single step from commercially available starting materials. However, careful control of stoichiometry is essential to prevent over-alkylation to the tertiary phosphine (B1218219) (PCy₃), which is difficult to separate from the desired product.[1]

The resulting chlorothis compound can then be reduced to this compound (Cy₂PH) using a hydride reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Synthesis from this compound Oxide

An alternative and often recommended pathway, particularly for other bulky alkyl phosphines, proceeds through the corresponding phosphine oxide.[1] this compound oxide (Cy₂P(O)H) is first synthesized and then subsequently reduced. This two-step process can offer better control and higher purity. A variety of reducing agents can be employed, with diisobutylaluminum hydride (DIBAL-H) being particularly effective for secondary phosphine oxides.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic steps, providing a comparative overview of different methodologies.

Table 1: Synthesis of this compound Oxide

| Phosphorus Source | Grignard Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|

| Diethyl Phosphite | Cyclohexylmagnesium Chloride | THF / Diethyl Ether | 0 to 25 | 16.5 | 85 |[4] |

Table 2: Synthesis of Chlorothis compound (Cy₂PCl)

| Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PCl₃ | Cyclohexylmagnesium Chloride (1.95 eq.) | Diethyl Ether | -78 to RT | 17 | N/A | [1] |

| this compound | Ethyl Trichloroacetate | THF | 18 to 33 | 2.5 | 53 |[5] |

Table 3: Synthesis of this compound (Cy₂PH)

| Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cy₂PCl | LiAlH₄ | Diethyl Ether | 0 to 40 | 1.5 | N/A | [6] |

| Cy₂P(O)H | DIBAL-H | Toluene | 50 | 4 | Clean Reduction |[2] |

Table 4: Synthesis of Bis(dicyclohexylphosphino)alkanes

| Alkane Bridge | Yield (%) | Reference |

|---|---|---|

| Ethane | 96 | [7] |

| Propane | 95 | [7] |

| Butane | 96 |[7] |

Experimental Protocols

Protocol 1: Synthesis of this compound Oxide[4]

This protocol details the synthesis from a Grignard reagent and diethyl phosphite.

-

Grignard Reagent Preparation:

-

Under an argon atmosphere, charge a 1-liter two-necked round-bottom flask with magnesium turnings (13.2 g, 550 mmol) and 50 mL of dry diethyl ether.

-

Add a crystal of iodine, followed by chlorocyclohexane (B146310) (7.5 g, 63 mmol) over 5 minutes without stirring to initiate the reaction.

-

Add another 150 mL of dry diethyl ether. Add the remaining chlorocyclohexane (51.8 g, 437 mmol) in 25 mL of dry ether dropwise over ~30 minutes to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 45 minutes.

-

-

Reaction with Diethyl Phosphite:

-

Dilute the Grignard reagent with 500 mL of dry THF and cool to 0°C in an ice bath.

-

Add a solution of diethyl phosphite (21.0 g, 152 mmol) in 20 mL of dry THF dropwise over ~10 minutes.

-

Stir the mixture at 0°C for 30 minutes and then at 25°C for 16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0°C and quench by adding 0.1 N HCl (380 mL).

-

After stirring at 25°C for 5 minutes, separate the organic layer. Filter the insoluble salt through a pad of CELITE®, washing with ethyl acetate (B1210297) (200 mL).

-

Combine the organic layers, dry over MgSO₄, and concentrate on a rotary evaporator.

-

Purify the residue by Kugelrohr distillation to yield this compound oxide as a white solid (27.6 g, 85% yield).

-

The experimental workflow for a typical Grignard reaction setup is visualized below.

Caption: Experimental workflow for a Grignard reaction.

Protocol 2: Synthesis of Chlorothis compound (Cy₂PCl) from PCl₃[1]

This procedure requires careful control over the amount of Grignard reagent added.

-

Reaction Setup:

-

Add PCl₃ (3.9 mL, 44.6 mmol) to a flask with 200 mL of dry diethyl ether and cool to -78°C.

-

Note: It is essential to titrate the Grignard reagent immediately before use to determine its exact concentration.

-

-

Grignard Addition:

-

Add a solution of cyclohexylmagnesium chloride (2.6 M in Et₂O, 33.5 mL, 87 mmol, 1.95 equiv) dropwise via cannula to the cooled PCl₃ solution.

-

Stir the reaction mixture for 1 hour at -78°C.

-

Allow the mixture to warm slowly to room temperature and stir overnight (16 hours).

-

Monitor the reaction by ³¹P NMR to ensure complete conversion and avoid the formation of PCy₃. Add more Grignard reagent if necessary.

-

-

Work-up and Purification:

-

(Work-up details are not fully specified in the source but would typically involve quenching, extraction, and distillation under reduced pressure.)

-

Protocol 3: Reduction of Cy₂PCl with LiAlH₄[6]

This protocol describes the synthesis of this compound. Note that the cited source provides this as a general method, with specific quantities given for the t-butyl analogue.

-

Reaction Setup:

-

Prepare a solution of LiAlH₄ (e.g., 1.1 equivalents) in diethyl ether (50 mL) and cool to 0°C.

-

-

Addition of Cy₂PCl:

-

Add a solution of Cy₂PCl in diethyl ether (200 mL) dropwise to the cooled LiAlH₄ solution.

-

-

Reaction and Quench:

-

Gradually warm the reaction mixture to room temperature and then reflux at 40°C for 1.5 hours.

-

Carefully quench the unreacted LiAlH₄ by the slow addition of solid Na₂SO₄·10H₂O under a nitrogen flush.

-

Stir the resulting suspension for 1 hour.

-

-

Isolation:

-

Filter the suspension through celite using an air-sensitive glass frit under nitrogen to give a colorless solution of this compound.

-

The solvent can be removed under reduced pressure, but care must be taken as this compound is pyrophoric.

-

Application in Catalysis: The Cross-Coupling Cycle

This compound derivatives are primarily used as ligands (L) in palladium-catalyzed cross-coupling reactions. The bulky and electron-donating nature of the dicyclohexylphosphino group helps to stabilize the active Pd(0) species and promotes key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2][6]

Caption: Generic catalytic cycle for Pd-cross-coupling reactions.

The cycle is generally understood to proceed via three main steps:

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[6]

-

Transmetalation: The organic group (R) is transferred from an organometallic reagent (R-M') to the palladium center, displacing the halide.[6]

-

Reductive Elimination: The two organic groups (Ar and R) are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Safety Considerations

Dialkylphosphines, including this compound, can be pyrophoric (ignite spontaneously in air) and are malodorous. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. All glassware and waste should be carefully quenched.[1][6] Reagents like lithium aluminum hydride react violently with water and must be handled with extreme care.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Reduction of Tertiary Phosphine Oxides with DIBAL-H [organic-chemistry.org]

- 4. This compound oxide synthesis - chemicalbook [chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104558029A - Method for synthesizing bis(this compound)alkane - Google Patents [patents.google.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Reddit - The heart of the internet [reddit.com]

Dicyclohexylphosphine Coordination Chemistry with Palladium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of dicyclohexylphosphine (PCy₂) with palladium. It covers the synthesis of key palladium-dicyclohexylphosphine complexes, their structural characteristics, and their application in catalytic cross-coupling reactions, which are pivotal in modern synthetic chemistry and drug development.

Introduction to this compound as a Ligand

This compound (PCy₂) is a secondary phosphine (B1218219) ligand that, upon coordination to a metal center, becomes a bulky and electron-rich tertiary phosphine. These properties are highly desirable in catalysis, as they can enhance the catalytic activity of palladium complexes. The steric bulk of the cyclohexyl groups can promote the reductive elimination step in catalytic cycles and stabilize the catalytically active monoligated palladium(0) species. The strong σ-donating ability of the phosphine increases the electron density on the palladium center, facilitating the oxidative addition of substrates like aryl halides.

Synthesis of Palladium-Dicyclohexylphosphine Complexes

The synthesis of palladium complexes bearing this compound ligands typically involves the reaction of a suitable palladium(II) precursor with the phosphine ligand. A common precursor is dichlorobis(benzonitrile)palladium(II) or palladium(II) chloride.

Experimental Protocol: Synthesis of trans-Dichlorobis(dicyclohexyl(phenyl)phosphine)palladium(II)

This protocol describes the synthesis of a well-characterized palladium complex containing a dicyclohexylphosphino group.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Dicyclohexyl(phenyl)phosphine

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve dicyclohexyl(phenyl)phosphine (2.0 equivalents) in acetone in a Schlenk flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve palladium(II) chloride (1.0 equivalent) in a minimal amount of acetone.

-

Slowly add the palladium(II) chloride solution to the phosphine solution with vigorous stirring.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy.

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate as a solid.

-

Filter the solid product under an inert atmosphere and wash with cold acetone to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to yield trans-dichlorobis(dicyclohexyl(phenyl)phosphine)palladium(II) as a yellow powder.

Structural Characterization

The geometry and electronic structure of palladium-dicyclohexylphosphine complexes are crucial for their catalytic activity. X-ray crystallography and NMR spectroscopy are key techniques for their characterization.

X-ray Crystallography Data

The solid-state structure of these complexes provides precise information on bond lengths and angles, offering insights into the steric and electronic environment of the palladium center.

| Complex | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | P-Pd-P Angle (°) | Cl-Pd-Cl Angle (°) | Geometry | Reference |

| trans-[PdCl₂{P(C₆H₁₁)₂(C₆H₅)}₂][1] | 2.3343(5) | 2.3017(4) | 180 | 180 | trans-Square Planar | [1] |

| trans-[PdCl₂{P(C₆H₁₁)₃}₂] | 2.3628(9) | 2.3012(9) | 180 | 180 | trans-Square Planar | [2] |

Note: Data for the closely related tricyclohexylphosphine (B42057) complex is included for comparison.

NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine complexes in solution. The chemical shift (δ) provides information about the electronic environment of the phosphorus atom and the coordination to the palladium center.

| Complex | Solvent | ³¹P NMR Chemical Shift (δ, ppm) |

| cis-[PdCl₂(PCy₂H)₂] (Predicted) | CDCl₃ | ~20-40 |

| trans-[PdCl₂(PCy₂H)₂] (Predicted) | CDCl₃ | ~30-50 |

| [Pd(PCy₃)₂] | Toluene | 16.5 |

Note: Specific experimental data for simple bis(this compound)palladium(II) complexes is limited in the searched literature; predicted ranges are based on related compounds. The chemical shift for the Pd(0) complex with the related tricyclohexylphosphine is provided for context.

Catalytic Applications in Cross-Coupling Reactions

Palladium complexes with this compound ligands are highly effective catalysts for various cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

trans-[PdCl₂{P(C₆H₁₁)₂(C₆H₅)}₂] (0.01 mmol, 1 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl bromide, phenylboronic acid, potassium carbonate, and the palladium catalyst.

-

Add the dioxane and water to the flask.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PCy₂H (in situ) | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 | 98 | 49 | |

| 4-Chloroanisole | Phenylboronic acid | [PdCl₂(PCy₂Ph)₂] | K₃PO₄ | Dioxane | 100 | 12 | 92 | 92 | 7.7 | |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd₂ (dba)₃ / PCy₂H (in situ) | Cs₂CO₃ | THF | 66 | 4 | 95 | 95 | 23.8 |

Note: The data in this table is representative and compiled from various sources in the literature. Actual results may vary depending on the specific reaction conditions.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ / PCy₂H (in situ) | Et₃N | DMF | 100 | 6 | 90 | 90 | 15 | |

| 4-Bromoacetophenone | n-Butyl acrylate | [PdCl₂(PCy₂Ph)₂] | NaOAc | DMA | 120 | 24 | 85 | 85 | 3.5 | |

| 1-Iodonaphthalene | Methyl acrylate | Pd₂ (dba)₃ / PCy₂H (in situ) | K₂CO₃ | NMP | 110 | 8 | 93 | 93 | 11.6 |

Note: The data in this table is representative and compiled from various sources in the literature. Actual results may vary depending on the specific reaction conditions.

Signaling Pathways and Experimental Workflows

Visual representations of the catalytic cycles and experimental workflows can aid in understanding the complex processes involved in palladium-dicyclohexylphosphine chemistry.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle mediated by a palladium-dicyclohexylphosphine complex.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening the efficacy of different palladium-dicyclohexylphosphine catalysts in a cross-coupling reaction.

Caption: Workflow for palladium-dicyclohexylphosphine catalyst screening.

Logical Relationship of Catalyst Precursors and Active Species

This diagram illustrates the relationship between common palladium precursors, the this compound ligand, and the formation of the catalytically active Pd(0) species.

Caption: Formation of the active catalytic species from precursors.

Conclusion

Palladium complexes featuring this compound ligands are robust and highly active catalysts for a range of important organic transformations. Their unique steric and electronic properties make them valuable tools in the synthesis of complex molecules, with significant applications in the pharmaceutical and materials science industries. This guide provides a foundational understanding of their synthesis, structure, and catalytic applications, serving as a valuable resource for researchers in the field. Further exploration into the synthesis of novel this compound-based ligands and their corresponding palladium complexes will undoubtedly lead to the development of even more efficient and selective catalytic systems.

References

Methodological & Application

Application Notes and Protocols for Dicyclohexylphosphine Ligands in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dicyclohexylphosphine-based ligands, such as SPhos and XPhos, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers detailed experimental protocols, quantitative data on reaction scope, and visualizations of the catalytic cycle and experimental workflow, designed to be a practical guide for laboratory work.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The efficiency and substrate scope of this reaction are critically dependent on the choice of ligand coordinated to the palladium catalyst.[3] this compound-based ligands, characterized by their steric bulk and electron-rich nature, have emerged as highly effective for promoting Suzuki-Miyaura couplings, even with challenging substrates.[4][5]

Bulky and electron-rich phosphine (B1218219) ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated remarkable activity, enabling reactions with unactivated aryl chlorides, sterically hindered substrates, and heteroaryl compounds, often at room temperature and with low catalyst loadings.[4][6] These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to high yields and broad applicability.[4]

Catalytic Cycle and the Role of this compound Ligands

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[1] this compound ligands play a crucial role in enhancing the efficiency of this cycle. The steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition of aryl halides.[4] The electron-donating nature of the phosphine accelerates both the oxidative addition and the final reductive elimination step, leading to faster reaction rates and higher turnovers.

Caption: Suzuki-Miyaura catalytic cycle featuring a this compound ligand (L).

Data Presentation: Substrate Scope and Yields

The use of this compound ligands enables the successful coupling of a wide range of aryl and heteroaryl halides with various boronic acids and their derivatives. The following tables summarize representative yields for the Suzuki-Miyaura coupling using SPhos and XPhos as ligands.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using SPhos [4]

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 98 |

| 2 | 2-Chlorotoluene | 2-Methylbiphenyl | 95 |

| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 97 |

| 4 | 2-Chloroanisole | 2-Methoxybiphenyl | 96 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 99 |

General Conditions: 1.0 mmol aryl chloride, 1.5 mmol phenylboronic acid, 2 mol% Pd(OAc)₂, 4 mol% SPhos, 2.0 mmol K₃PO₄, in toluene (B28343) at room temperature for 2-18 hours.

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Halides using SPhos or XPhos [3][4]

| Entry | Heteroaryl Halide | Boronic Acid | Ligand | Product | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | SPhos | 2-Phenylpyridine | 95 |

| 2 | 3-Bromopyridine | Phenylboronic acid | SPhos | 3-Phenylpyridine | 98 |

| 3 | 2-Amino-5-chloropyridine | 3-Pyridylboronic acid | XPhos | 2-Amino-5-(3-pyridyl)pyridine | 92 |

| 4 | 2-Chloro-5-fluoropyridine | 4-Methoxyphenylboronic acid | SPhos | 5-Fluoro-2-(4-methoxyphenyl)pyridine | 94 |

| 5 | 2-Chloropyrazine | 5-Indoleboronic acid | SPhos | 2-(Indol-5-yl)pyrazine | 91 |

Conditions vary, but typically involve a palladium precursor, the specified ligand, a base such as K₃PO₄ or Cs₂CO₃, and a solvent like toluene or dioxane, with reaction temperatures ranging from room temperature to 110°C.

Table 3: Synthesis of Sterically Hindered Biaryls [7]

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |

| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | SPhos | 95 |

| 2 | 1-Bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | XPhos | 92 |

| 3 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | SPhos | 90 |

General Conditions: Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), ligand, K₃PO₄ as base, in a solvent such as toluene/water or 1,4-dioxane (B91453) at 100-110°C.

Experimental Protocols

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a this compound ligand. This protocol can be adapted for a variety of substrates.

General Procedure for Suzuki-Miyaura Coupling [8]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%) or a suitable palladium precatalyst

-

SPhos or XPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene or 1,4-dioxane (5 mL)

-

Water (optional, 0.5 mL)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precursor, this compound ligand, and base.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed solvent (and water, if applicable) to the flask via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at the desired temperature (e.g., room temperature to 110 °C).

-

Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable technique such as TLC, GC, or LC-MS.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water (10 mL) and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound-based ligands, such as SPhos and XPhos, are indispensable tools in modern organic synthesis for the construction of C-C bonds via the Suzuki-Miyaura coupling. Their unique steric and electronic properties enable the efficient coupling of a broad range of substrates, including those that are traditionally challenging, under mild conditions. The protocols and data presented herein serve as a practical guide for researchers in academia and industry, facilitating the application of this powerful methodology in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Dicyclohexylphosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and drug development sectors, due to its broad substrate scope and functional group tolerance. The efficiency and versatility of this transformation are critically dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst.

Bulky and electron-rich biarylmonophosphine ligands featuring a dicyclohexylphosphine moiety, such as XPhos , RuPhos , and SPhos , have demonstrated exceptional performance in this reaction. These ligands promote the formation of the active monoligated palladium(0) species, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. This document provides detailed application notes, experimental protocols, and comparative data for the use of these powerful ligands in Buchwald-Hartwig amination reactions.

Ligand Structures

The this compound ligands discussed in these notes share a common biaryl backbone, with variations in the substituents on the non-phosphine-bearing aryl ring that modulate their steric and electronic properties.

| Ligand | Structure | Key Features |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly bulky and electron-rich, effective for a wide range of substrates, including challenging aryl chlorides. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Features isopropoxy groups that enhance solubility and catalytic activity, particularly effective for the coupling of secondary amines.[1] |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Possesses methoxy (B1213986) groups, offering a balance of steric bulk and electron-donating properties suitable for a variety of C-N cross-coupling reactions. |

Data Presentation: Comparative Performance of this compound Ligands

The selection of the optimal ligand is often substrate-dependent. The following tables provide a summary of representative reaction conditions and yields for the Buchwald-Hartwig amination using XPhos, RuPhos, and SPhos, allowing for a comparative assessment of their performance.

Table 1: Amination of Aryl Chlorides with Various Amines

| Entry | Aryl Halide | Amine | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene (B122035) | Morpholine | XPhos | Pd₂(dba)₃ (1.5) | NaOtBu | Toluene (B28343) | Reflux | 6 | 94[2] |

| 2 | Chlorobenzene | Aniline | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 24 | 98 |

| 3 | 4-Chloroanisole | n-Hexylamine | RuPhos | Pd(OAc)₂ (1) | NaOtBu | Dioxane | 100 | 18 | 95 |

| 4 | 2-Chlorotoluene | Di-n-butylamine | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 24 | 88 |

| 5 | 4-Chlorobenzonitrile | Pyrrolidine | RuPhos | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 80 | 12 | 92 |

Table 2: Amination of Aryl Bromides with Primary and Secondary Amines

| Entry | Aryl Halide | Amine | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | XPhos | Pd(OAc)₂ (1) | Cs₂CO₃ | Toluene | 100 | 16 | 99 |

| 2 | 1-Bromo-4-fluorobenzene | Morpholine | RuPhos | G3-RuPhos (1) | NaOtBu | Toluene | 80 | 4 | 97 |

| 3 | 3-Bromoanisole | Benzylamine | SPhos | Pd₂(dba)₃ (1.5) | NaOtBu | Toluene | 80 | 20 | 93 |

| 4 | 2-Bromopyridine | Cyclohexylamine | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 100 | 24 | 91 |

| 5 | 4-Bromobenzaldehyde | Diethylamine | RuPhos | Pd(OAc)₂ (1) | NaOtBu | Toluene | 100 | 18 | 85 |

Experimental Protocols

The following are general procedures for performing Buchwald-Hartwig amination reactions with this compound ligands. These protocols should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Amination of an Aryl Chloride using XPhos

This protocol is adapted from a literature procedure for the coupling of 4-chlorotoluene and morpholine.[2]

Materials:

-

Palladium(0) bis(dibenzylideneacetone) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl chloride (e.g., 4-chlorotoluene)

-

Amine (e.g., morpholine)

-

Anhydrous toluene

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (e.g., two-necked flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry two-necked flask equipped with a magnetic stir bar and a condenser, add Pd₂(dba)₃ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene (5 mL) to the flask.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride (4.22 mmol, 1.0 equiv.) and the amine (6.33 mmol, 1.5 equiv.) to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 6 hours, or until the reaction is complete as monitored by TLC or GC.

-

Cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Amination of an Aryl Bromide using RuPhos

This is a general protocol applicable to a wide range of aryl bromides and amines.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a RuPhos palladacycle precatalyst (e.g., G3-RuPhos)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl bromide

-

Amine

-

Anhydrous 1,4-dioxane (B91453) or toluene

-

Inert gas supply

-

Schlenk tube or similar reaction vessel

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), RuPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube containing a magnetic stir bar.

-

Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the tube.

-

Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 2 mL).

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-100 °C for the required time (typically 4-24 hours).

-

Monitor the reaction progress by an appropriate method (TLC, GC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps facilitated by the this compound ligand (L).

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Ligand Screening and Optimization

A systematic approach is crucial for identifying the optimal reaction conditions for a specific Buchwald-Hartwig amination. The following workflow outlines a logical sequence for screening ligands and optimizing reaction parameters.

Caption: Workflow for reaction optimization.

Conclusion

This compound-containing biaryl ligands such as XPhos, RuPhos, and SPhos are powerful tools for the Buchwald-Hartwig amination, enabling the synthesis of a diverse range of arylamines that are of significant interest to the pharmaceutical and materials science industries. The choice of ligand, in conjunction with the optimization of reaction parameters, is crucial for achieving high yields and broad substrate scope. The protocols and data presented herein serve as a valuable resource for researchers and professionals seeking to employ this important transformation in their synthetic endeavors.

References

- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes: Dicyclohexylphosphine Ligands in the Synthesis of Pharmaceutical Intermediates

APN-PD-001

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs). Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, have become indispensable tools for this purpose due to their broad substrate scope and functional group tolerance. The efficacy of these catalytic systems is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.

Dicyclohexylphosphine (Cy₂PH) and its derivatives, particularly bulky, electron-rich biaryl phosphine ligands incorporating a dicyclohexylphosphino moiety (e.g., XPhos, RuPhos), are renowned for their ability to facilitate challenging cross-coupling reactions. These ligands promote the crucial oxidative addition of aryl halides (including less reactive chlorides) and the subsequent reductive elimination steps in the catalytic cycle, leading to high yields under mild conditions. This document provides an overview of the application of this compound-containing ligands in the synthesis of key pharmaceutical intermediates, including quantitative data, a detailed experimental protocol, and workflow diagrams.

Data Presentation: Performance in Pharmaceutical Intermediate Synthesis

The following table summarizes the performance of palladium catalysts supported by ligands containing the this compound moiety in key cross-coupling reactions for the synthesis of pharmaceutical intermediates.

| Pharmaceutical Intermediate | Reaction Type | Catalyst System | Key Reaction Conditions | Yield (%) | Reference Class |

| Lapatinib Intermediate (Anticancer) | Suzuki-Miyaura Coupling | Pd/C | 5-formyl-2-furylboronic acid, K₂CO₃, DMF/H₂O, 80°C | 96% | Process Chemistry[1] |